2-(2-Fluoro-4-sulfamoylphenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoro-4-sulfamoylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c9-7-4-6(15(10,13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)(H2,10,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZIQMZTDAZCGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Fluoro 4 Sulfamoylphenyl Acetic Acid and Analogues
Established Synthetic Pathways for the Core Sulfamoylphenylacetic Acid Moiety
The synthesis of the sulfamoylphenylacetic acid core, represented by 2-(4-sulfamoylphenyl)acetic acid, is typically achieved through a sequence of well-established reactions. uni.lunih.govmanchesterorganics.com A common starting point is the use of a commercially available benzenesulfonyl chloride derivative, which is then subjected to amination to form the sulfonamide group.
A general and traditional method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net The sulfonyl chloride itself is often prepared from the corresponding sulfonic acid. One of the primary routes to benzenesulfonamides is through the reaction of a suitable aromatic precursor with chlorosulfonic acid, followed by reaction with ammonia (B1221849) or an amine. prepchem.comnih.gov
A representative synthetic scheme for the non-fluorinated core structure is outlined below:
Scheme 1: General Synthesis of 2-(4-sulfamoylphenyl)acetic acid
Step 1: Formation of Phenylacetic Acid: A suitable toluene (B28343) derivative is oxidized to form the corresponding phenylacetic acid. Step 2: Chlorosulfonation: The phenylacetic acid is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position. Step 3: Amination: The resulting sulfonyl chloride is then reacted with ammonia to form the final sulfamoylphenylacetic acid.
Alternative one-pot procedures for the synthesis of asymmetrically substituted ureido benzenesulfonamides have also been developed, which involve the in situ generation of isocyanatobenezenesulfonamide species that are then trapped with appropriate amines. acs.org
Strategies for Fluoro-Substitution on the Phenyl Ring
The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of 2-(2-fluoro-4-sulfamoylphenyl)acetic acid. This can be accomplished through either electrophilic or nucleophilic fluorination methods, with the choice of method depending on the substrate and the desired regioselectivity.
Electrophilic Fluorination: This is a direct method for introducing fluorine into electron-rich aromatic compounds. researchgate.netalfa-chemistry.com Reagents of the N-F class, such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor™), are widely used for this purpose. numberanalytics.comresearchgate.netenamine.netorganic-chemistry.org The reaction proceeds via a polar SEAr mechanism where the decomposition of a Wheland-type intermediate is not the rate-determining step. researchgate.net Theoretical studies on the fluorination of aromatic compounds with Selectfluor suggest that a single-electron transfer (SET) mechanism is preferred over a direct SN2 pathway. rsc.orgrsc.org
Nucleophilic Fluorination: This method is typically employed for the fluorination of aryl halides or other substrates with a good leaving group. acsgcipr.org It often requires the use of a transition metal catalyst, such as palladium or copper, to facilitate the reaction. snmjournals.orgnih.govacs.orgacs.org The Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate, is a classical method for introducing fluorine via a nucleophilic pathway. acsgcipr.org
Below is a table summarizing common fluorinating agents and their applications:
| Reagent Class | Example Reagent | Abbreviation | Typical Application |
| Electrophilic N-F Reagents | N-Fluorobenzenesulfonimide | NFSI | Fluorination of electron-rich aromatics and enolates. alfa-chemistry.comnumberanalytics.com |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | Fluorination of a wide range of substrates including activated aromatics. researchgate.netenamine.netorganic-chemistry.org | |
| Nucleophilic Fluoride (B91410) Sources | Potassium Fluoride | KF | Used with phase-transfer catalysts or in transition-metal-catalyzed reactions. acsgcipr.org |
| Cesium Fluoride | CsF | A more reactive fluoride source for nucleophilic substitution. acsgcipr.org | |
| Tetrabutylammonium Fluoride | TBAF | Soluble in organic solvents, used for nucleophilic fluorination. acsgcipr.org |
Novel Synthetic Routes and Methodological Advancements for this compound
While specific novel synthetic routes for this compound are not extensively detailed in recent literature, advancements in the synthesis of N-fluoroalkyl amides and sulfonamides are continually emerging. nih.gov These advancements often focus on improving the efficiency, selectivity, and environmental footprint of the synthetic processes.
Recent research has explored the use of novel catalytic systems and reaction conditions to facilitate the key bond-forming steps. For instance, the development of more active and stable catalysts for nucleophilic fluorination allows for the use of milder reaction conditions and broader substrate scopes.
Furthermore, multi-step syntheses of new phenylacetic acid derivatives are being developed, which could be adapted for the synthesis of the target molecule. mdpi.com These routes often involve the construction of a complex aromatic core followed by functional group manipulations to introduce the acetic acid and sulfamoyl moieties.
The field of organofluorine chemistry is rapidly evolving, and it is anticipated that new and more efficient synthetic strategies for compounds like this compound will be reported in the near future.
Stereoselective Synthesis Approaches for Related Chiral Analogs
The development of stereoselective methods for the synthesis of chiral analogs of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. Several strategies can be employed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. wikipedia.orgyoutube.com Sulfur-based chiral auxiliaries, such as oxazolidinethiones and thiazolidinethiones, have proven to be effective in a variety of asymmetric transformations, including aldol (B89426) reactions and Michael additions. researchgate.netscielo.org.mxjmcs.org.mx After the desired stereocenter is created, the auxiliary can be removed and often recycled.
Asymmetric Catalysis: This approach utilizes a chiral catalyst to induce enantioselectivity in a reaction. Chiral Brønsted acids, for example, have been used for the asymmetric oxidation of N-acyl sulfenamides to produce chiral N-acyl sulfinamides. nih.gov Asymmetric synthesis can also be achieved using chiral reagents or in the presence of a chiral solvent. youtube.com Recent advances have also focused on the development of racemization-free coupling reagents for the synthesis of chiral amides and peptides. rsc.org
Enzymatic Resolution: This method employs enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. google.com Lipases are commonly used for the kinetic resolution of racemic alcohols and amines through stereoselective acetylation. researchgate.netresearchgate.netmdpi.com This technique can be a powerful tool for obtaining enantiomerically pure building blocks for the synthesis of chiral drugs.
The table below summarizes these stereoselective approaches:
| Approach | Description | Examples |
| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome of a reaction. wikipedia.org | Evans' oxazolidinones, sulfur-based auxiliaries (e.g., thiazolidinethiones). researchgate.netscielo.org.mx |
| Asymmetric Catalysis | A chiral catalyst creates a chiral product from an achiral substrate. | Chiral phosphoric acids, transition metal complexes with chiral ligands. nih.gov |
| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture. | Lipase-catalyzed kinetic resolution of alcohols and amines. researchgate.netresearchgate.netmdpi.com |
Structure Activity Relationship Sar Studies of 2 2 Fluoro 4 Sulfamoylphenyl Acetic Acid Derivatives
Impact of Fluoro Substitution on Biological Activity and Receptor Binding
The introduction of a fluorine atom at the ortho position of the phenyl ring in 2-(2-fluoro-4-sulfamoylphenyl)acetic acid derivatives can significantly influence their biological activity and receptor binding affinity. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can modulate the electronic and conformational properties of the molecule.
Research on related compounds, such as halogen-substituted phenylacetic acid derivatives of progesterone (B1679170), has shown that the position of the fluorine atom is critical for activity. For instance, a fluorine atom in the meta position of an acetoxyphenyl substituent improved binding activity to the progesterone receptor compared to ortho and para positions nih.gov. In another study on fluoroaryl-2,2′-bichalcophene derivatives, fluorinated compounds exhibited better antimicrobial activity than their non-fluorinated parent compounds nih.gov. For example, the fluorobithiophene derivative MA-1156 displayed the best minimum inhibitory concentration (MIC) value of 16 µM among the tested compounds nih.gov.
The electron-withdrawing nature of fluorine can also alter the acidity of nearby functional groups, which can be a critical factor in drug-receptor interactions nih.gov. The presence of ortho-fluoro substituents has been shown to enhance the proton acceptor character of oxygen atoms, potentially leading to stronger hydrogen bonding interactions with the receptor mdpi.com. Furthermore, fluorination can block metabolic oxidation at the site of substitution, thereby improving the metabolic stability and pharmacokinetic profile of a drug nih.gov.
The following table summarizes the impact of fluorine substitution on the biological activity of various related compounds, providing insights into the potential effects on this compound derivatives.
| Compound Class | Fluorine Position | Observed Effect on Biological Activity | Reference |
| Phenylacetic acid derivatives of progesterone | meta | Improved binding to the progesterone receptor | nih.gov |
| Fluoroaryl-2,2′-bichalcophenes | Various | Enhanced antimicrobial activity | nih.gov |
| Fluorinated phenylboronic compounds | ortho | Enhanced proton acceptor character of oxygen atoms | mdpi.com |
Role of the Sulfamoyl Moiety in Ligand-Target Interactions
The sulfamoyl group (–SO₂NH₂) is a key functional group in many biologically active molecules, including this compound derivatives. Its ability to act as a hydrogen bond donor and acceptor, as well as its isosteric relationship with other functional groups, makes it a critical determinant of ligand-target interactions.
The sulfonyl group within the sulfamoyl moiety can form hydrogen bonding interactions with active site residues of biological targets nih.gov. In the design of angiotensin II receptor antagonists, the sulfamoyl group was investigated as an isostere for a nitro group. While the unsubstituted sulfonamide derivative was less active than the nitro analog, alkyl substitution on the sulfonamide nitrogen significantly increased activity, suggesting that the sulfamoyl moiety can be modified to optimize receptor interactions nih.gov. For instance, compound 4g in that study, a tert-butyl substituted sulfonamide, was found to be more active than the reference drug losartan (B1675146) nih.gov.
The acidic nature of the sulfonamide proton can also lead to ionic interactions with basic residues in the receptor binding pocket unina.it. The sulfonyl group's tense chemical structure and functionality can constrain the conformations of side chains, allowing for a specific fit into the active site nih.gov. Studies on various sulfonamide derivatives have demonstrated their wide range of pharmacological activities, acting as inhibitors of enzymes like carbonic anhydrase and dihydropteroate (B1496061) synthetase researchgate.net.
The table below illustrates the role of the sulfamoyl moiety in the activity of different classes of compounds.
| Compound Class | Role of Sulfamoyl Moiety | Resulting Biological Activity | Reference |
| Angiotensin II receptor antagonists | Isosteric replacement and hydrogen bonding | Modulated receptor antagonism | nih.gov |
| Various sulfonamide drugs | Enzyme inhibition via hydrogen bonding | Antibacterial, anti-inflammatory | researchgate.net |
| General drug-receptor interactions | Hydrogen bond donor/acceptor, ionic interactions | Enhanced binding affinity | nih.govunina.it |
Structural Modifications at the Acetic Acid Side Chain and their SAR Implications
The acetic acid side chain of this compound is a crucial pharmacophoric element, often involved in key interactions with the biological target. Modifications to this side chain, such as esterification, amidation, or alteration of the chain length, can have profound effects on the compound's activity.
In many classes of drugs, the carboxylic acid group of an acetic acid side chain is essential for biological activity, potentially participating in hydrogen bonding or forming a salt bridge with the receptor drugdesign.org. For example, in a series of imidazole (B134444) acetic acids, the carboxylic acid was found to be important for activity drugdesign.org. Similarly, studies on 3-arylflavone-8-acetic acid derivatives showed that the acetic acid moiety was critical for their antiproliferative activities nih.gov.
Esterification of the carboxylic acid often leads to a complete loss of biological activity, highlighting the importance of the free carboxyl group for receptor interaction drugdesign.org. However, in some cases, derivatives of the carboxylate function, such as amides, have resulted in enhanced anti-inflammatory activity with reduced ulcerogenic effects orientjchem.org. The synthesis of various phenylacetic acid derivatives has demonstrated that this moiety can serve as a versatile scaffold for introducing new biological properties mdpi.cominventivapharma.comdoaj.org.
The following table summarizes the effects of modifying the acetic acid side chain in different compound series.
| Compound Class | Modification | Impact on Biological Activity | Reference |
| Imidazole Acetic Acids | Esterification of carboxylic acid | Complete loss of activity | drugdesign.org |
| 3-Arylflavone-8-acetic acids | Presence of acetic acid moiety | Essential for antiproliferative activity | nih.gov |
| Aryl Propionic Acid Derivatives | Derivatization of carboxylate function | Enhanced anti-inflammatory activity | orientjchem.org |
Positional Isomerism and Substituent Effects on the Phenyl Ring
The biological activity of this compound derivatives is highly sensitive to the position of substituents on the phenyl ring. Positional isomerism can significantly alter the molecule's shape, electronic distribution, and ability to bind to its target receptor solubilityofthings.com.
The relative positions of the fluoro, sulfamoyl, and acetic acid groups on the phenyl ring are critical. For instance, in di-substituted benzene (B151609) rings, the para position is often the favored site for metabolic hydroxylation due to being the farthest from steric effects nih.gov. The introduction of substituents can perturb the electronic, steric, hydrophobic, and hydrophilic parameters of the ring, thereby affecting the absorption, distribution, metabolism, and excretion (ADME) properties of the compound researchgate.net.
In a study of 3-arylpropionic acids, introducing substituents to the phenyl ring was a key strategy to enhance the half-life of the compounds orientjchem.org. The nature of the substituent is also important. Electron-withdrawing groups on a terminal phenyl ring were shown to modulate the activity of phenylfuranylnicotinamidines from cytostatic to cytotoxic researchgate.net. The addition of a phenyl ring itself can influence lipophilicity, which is a key factor in drug absorption and distribution researchgate.net.
The table below provides examples of how positional isomerism and substituent effects influence the activity of various aromatic compounds.
| Compound Class | Isomerism/Substituent Effect | Consequence for Biological Activity | Reference |
| Di-substituted benzene rings | Para-position of substituents | Favored site for metabolic hydroxylation | nih.gov |
| 3-Arylpropionic acids | Introduction of substituents on the phenyl ring | Enhanced metabolic half-life | orientjchem.org |
| Phenylfuranylnicotinamidines | Electron-withdrawing groups on the phenyl ring | Modulation of cytotoxic activity | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. For derivatives of this compound, QSAR models can be developed to predict the activity of new analogs and to gain insights into the key molecular descriptors that govern their potency.
QSAR studies on sulfonamide derivatives have identified several important descriptors. For instance, a QSAR study on benzene sulfonamide derivatives with antioxidant activity established a relationship between the half-maximal inhibitory concentration (IC50) and descriptors such as electrophilicity, SCF energy, and molar refractivity ekb.eg. Another study on sulfonamide derivatives with anticancer activity found that properties like mass, polarizability, electronegativity, and the presence of certain bonds were key predictors of activity nih.gov.
The development of a QSAR model for this compound derivatives would typically involve:
Data Set Preparation: A series of derivatives with varying substituents and their corresponding biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each molecule.
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) would be used to build a predictive model researchgate.netresearchgate.net.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques nih.gov.
The resulting QSAR models can provide valuable guidance for the design of novel derivatives with improved efficacy.
The following table lists some molecular descriptors that have been found to be important in QSAR models of related sulfonamide compounds.
| QSAR Study Subject | Important Molecular Descriptors | Reference |
| Antioxidant Benzene Sulfonamides | Electrophilicity, SCF Energy, Molar Refractivity | ekb.eg |
| Anticancer Sulfonamides | Mass, Polarizability, Electronegativity, Bond Frequencies | nih.gov |
| General Sulfonamide Derivatives | Various electronic and topological parameters | researchgate.netresearchgate.net |
Molecular Recognition and Ligand Target Interactions
Computational Chemistry and Molecular Docking Simulations of 2-(2-Fluoro-4-sulfamoylphenyl)acetic Acid with Biological Targets
Computational chemistry and molecular docking are powerful tools used to predict the binding orientation and affinity of a small molecule, such as this compound, to a specific protein target. These simulations are fundamental in identifying potential biological targets and understanding the initial stages of drug action.
While specific docking studies on this compound are not extensively documented in publicly available literature, the presence of a sulfonamide group suggests that carbonic anhydrases (CAs) are plausible biological targets. Sulfonamides are a well-known class of CA inhibitors. Molecular docking studies on structurally related compounds, such as 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives, have shown potent inhibitory activity against cancer-associated human carbonic anhydrase (hCA) isoforms IX and XII. nih.gov
In a typical molecular docking simulation, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule is then computationally placed into the active site of the protein in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. For a compound like this compound, docking simulations would likely explore its interactions within the active site of various hCA isoforms.
The key to understanding ligand-target interactions lies in identifying the specific amino acid residues within the protein's active site that form stabilizing connections with the ligand. For sulfonamide-based inhibitors of carbonic anhydrases, a characteristic interaction involves the coordination of the sulfonamide group with the zinc ion (Zn²⁺) present in the active site.
Based on studies of analogous compounds, it is predicted that this compound would exhibit a similar binding mode. The primary interactions would likely include:
Coordination with the Active Site Zinc Ion: The sulfonamide group is expected to form a strong coordinate bond with the catalytic Zn²⁺ ion.
Hydrogen Bonding: The sulfamoyl group's nitrogen and oxygen atoms, as well as the carboxylic acid group, could form hydrogen bonds with key residues in the active site, such as threonine.
Aromatic and Hydrophobic Interactions: The phenyl ring of the compound could engage in hydrophobic or π-π stacking interactions with aromatic residues within the active site, further stabilizing the complex.
The table below summarizes the probable key interactions between this compound and a hypothetical carbonic anhydrase target, based on data from related sulfonamide inhibitors.
| Interaction Type | Functional Group of Ligand | Potential Interacting Residues in Target |
| Zinc Coordination | Sulfonamide | Zn²⁺ ion |
| Hydrogen Bonding | Sulfonamide, Carboxylic Acid | Threonine, Glutamine, Histidine |
| Aromatic/Hydrophobic | Phenyl Ring | Phenylalanine, Tyrosine, Leucine |
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the interactions, taking into account the flexibility of both the protein and the ligand. These simulations can confirm the stability of key interactions identified in docking and reveal changes in the protein's conformation upon ligand binding.
For a complex of this compound with a target like hCA IX or XII, an MD simulation would typically be run for a duration of nanoseconds. The stability of the complex would be evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex would exhibit minimal fluctuations in RMSD over the course of the simulation.
Studies on similar sulfonamide-piperidine scaffolds have utilized 100-nanosecond trajectories to confirm the stability and favorable binding modes of the compounds within the active sites of hCA IX and XII, corroborating the high affinities predicted by docking. nih.gov Such simulations are crucial for validating the initial docking results and providing a more realistic model of the ligand-target interaction.
In Silico ADME Prediction and Pharmacokinetic Profiling
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery that uses computational models to estimate the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities that could lead to failure in later stages of drug development.
For this compound, various ADME parameters can be predicted using commercially available software or web-based tools. These predictions are based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.
A hypothetical in silico ADME profile for this compound is presented in the table below. The values are illustrative and would need to be confirmed by experimental studies.
| ADME Parameter | Predicted Property | Significance |
| Absorption | ||
| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low | The compound is unlikely to cross into the central nervous system. |
| Plasma Protein Binding | High | May affect the free concentration of the drug available for therapeutic action. |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of specific CYP isoforms | Could lead to drug-drug interactions. |
| Excretion | ||
| Renal Excretion | Likely | The presence of polar groups suggests excretion via the kidneys. |
Rational Drug Design Strategies Derived from Molecular Modeling
The insights gained from molecular modeling and docking simulations can be leveraged for the rational design of new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.
One common strategy is structure-based drug design , which involves modifying the chemical structure of the lead compound to enhance its interactions with the target protein. For example, if docking studies reveal an unoccupied hydrophobic pocket in the active site, the phenyl ring of this compound could be substituted with a larger hydrophobic group to fill this pocket and increase binding affinity.
Another approach is the "tail approach" , which has been successfully used in the design of sulfonamide-based inhibitors. nih.gov This strategy involves adding a "tail" to the core scaffold of the molecule to extend into different regions of the active site, potentially increasing selectivity for a particular enzyme isoform. For instance, modifying the acetic acid portion of the molecule could lead to interactions with residues outside the primary binding pocket, enhancing selectivity for hCA IX over other isoforms.
Computational chemistry methods, including molecular dynamics simulations of cyclin-dependent kinase 2 (CDK2) inhibitors, have been instrumental in designing derivatives with improved binding affinity and selectivity. mdpi.com These approaches allow for an in-depth evaluation of the structural properties of ligand-protein complexes and their evolution over time. mdpi.com
Ultimately, rational drug design is an iterative process where computational predictions guide the synthesis of new compounds, which are then tested experimentally. The experimental results, in turn, provide feedback for refining the computational models.
Enzyme Inhibition Kinetics and Mechanistic Investigations
Urease Enzyme Inhibition by Sulfonamide-Containing Acetamide (B32628) Scaffolds
Sulfonamide-containing acetamide scaffolds, created by conjugating nonsteroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs, have been investigated as potent inhibitors of urease. mdpi.comnih.govnih.gov Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its inhibition is a key strategy for treating infections caused by ureolytic bacteria like Helicobacter pylori. nih.govresearchgate.netnih.gov
Kinetic studies are crucial for elucidating the mechanism by which these compounds inhibit urease. The inhibition type reveals how the inhibitor interacts with the enzyme—whether it binds to the active site, the enzyme-substrate complex, or both. For sulfonamide-acetamide scaffolds, two primary modes of inhibition have been identified: competitive and mixed-type inhibition. mdpi.comnih.gov
Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate (urea) for binding to the active site of the urease enzyme. nih.gov This suggests that the structural features of the inhibitor, particularly the sulfonamide portion, mimic the substrate, allowing it to occupy the catalytic site and prevent urea hydrolysis. nih.gov Several conjugates, such as those derived from ibuprofen (B1674241) and sulfathiazole, or diclofenac (B195802) and sulfanilamide (B372717), have demonstrated a competitive mode of urease inhibition. mdpi.comnih.gov
Mixed-Type Inhibition: This type of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at a site distinct from the active site. mdpi.comnih.gov This indicates a more complex interaction that affects both the binding of the substrate and the catalytic turnover of the enzyme. Conjugates of ibuprofen with sulfanilamide and flurbiprofen (B1673479) with sulfamerazine (B1682647) have been shown to exhibit a mixed mode of inhibition. mdpi.comnih.gov
The specific type of inhibition is determined by the precise chemical structure of both the NSAID and the sulfa drug components of the conjugate. mdpi.comnih.gov
The potency of enzyme inhibitors is quantified using two key kinetic parameters: the half-maximal inhibitory concentration (IC50) and the inhibition constant (K_i).
IC50 Value: This parameter represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions. A lower IC50 value signifies a more potent inhibitor. Studies on various acetamide-sulfonamide conjugates have revealed a wide range of potencies, with some compounds exhibiting IC50 values in the low micromolar range, indicating significant inhibitory activity. mdpi.comnih.gov For example, the conjugate of diclofenac and sulfanilamide was found to be a potent competitive inhibitor with an IC50 value of 3.59 µM. nih.gov
K_i Value: The inhibition constant, K_i, is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. It represents the dissociation constant of the enzyme-inhibitor complex. A smaller K_i value indicates tighter binding and, consequently, a more effective inhibitor. For mixed-type inhibitors, K_i values calculated from secondary Lineweaver-Burk plots have been reported in the micromolar range. mdpi.com
The interpretation of these parameters provides valuable insights into the structure-activity relationship (SAR) of these scaffolds, guiding the design of more potent and specific urease inhibitors. mdpi.comnih.gov
| Compound/Conjugate | Inhibition Type | IC50 (µM) | K_i (µM) | Reference |
|---|---|---|---|---|
| Diclofenac-sulfanilamide | Competitive | 3.59 ± 0.07 | - | nih.gov |
| Diclofenac-sulfaguanidine | Mixed | 4.35 ± 0.23 | - | nih.gov |
| Diclofenac-sulfacetamide | Competitive | 5.49 ± 0.34 | - | nih.gov |
| Ibuprofen-sulfathiazole | Competitive | 9.95 ± 0.14 | - | mdpi.comnih.gov |
| Flurbiprofen-sulfamethoxazole | Competitive | 13.39 ± 0.11 | - | mdpi.comnih.gov |
| Ibuprofen-sulfamerazine | Mixed | - | 3.01 | mdpi.com |
Carbonic Anhydrase Inhibition by Aryl Sulfonamide Derivatives
The sulfonamide group is a classic zinc-binding function that makes aryl sulfonamide derivatives potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govmdpi.com CAs are involved in numerous physiological processes, and specific isoforms are important drug targets for conditions like glaucoma, epilepsy, and certain types of cancer. nih.govresearchgate.net
The primary mechanism of inhibition involves the sulfonamide moiety (–SO2NH2) deprotonating and binding directly to the catalytic Zn(II) ion in the enzyme's active site, forming a stable tetrahedral coordination complex. acs.org This interaction blocks the normal catalytic cycle of the enzyme.
The inhibitory potency and isoform selectivity of sulfonamide derivatives are highly dependent on the substitution pattern on the aromatic ring. By modifying the "tail" of the molecule—the part extending away from the zinc-binding sulfonamide group—researchers can achieve selective inhibition of different CA isoforms. acs.org For instance, benzenesulfonamides incorporating amino acid scaffolds have been shown to be highly effective, nanomolar inhibitors of the bacterial α-CA from Vibrio cholerae while being only medium potency inhibitors of the human cytosolic isoforms hCA I and II. nih.gov This selectivity is crucial for developing targeted therapies with fewer side effects. nih.gov
Kinetic studies have reported inhibition constants (K_i) for various sulfonamides against different CA isoforms, with many compounds exhibiting potency in the nanomolar range.
| CA Isoform | K_i Range (nM) | Reference |
|---|---|---|
| hCA I | 68.4 – 458.1 | acs.org |
| hCA II | 62.8 – 153.7 | acs.org |
| hCA IV | 1100 – 6200 | acs.org |
| hCA XII | 55.4 – 113.2 | acs.org |
| VchCA (bacterial) | 6.1 – 77.0 | nih.gov |
Cyclooxygenase (COX) Enzyme Inhibition Profiles
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. nih.govfrontiersin.org There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and overexpressed during inflammation and in certain cancers. nih.govnih.gov The sulfonamide moiety is a characteristic structural feature of selective COX-2 inhibitors (coxibs). nih.govfrontiersin.org
Aryl sulfonamides achieve their COX-2 selectivity by exploiting a structural difference between the two isoforms. The active site of COX-2 contains a larger, secondary hydrophilic pocket that is absent in COX-1. frontiersin.org The sulfonamide group (-SO2NH2 or -SO2Me) of the inhibitor can fit into this side pocket, leading to a tighter and more selective binding to COX-2, while steric hindrance prevents it from binding effectively to COX-1. nih.govfrontiersin.org
Numerous studies have synthesized and evaluated sulfonamide derivatives for their COX inhibition profiles. For example, a series of naproxen-sulfa drug conjugates were screened for their ability to inhibit both urease and COX-2. frontiersin.orgnih.gov One such conjugate, naproxen-sulfamethoxazole, exhibited 75.4% inhibition of COX-2 at a 10 µM concentration, comparable to the reference drug celecoxib (B62257) (77.1% inhibition). frontiersin.orgnih.gov Similarly, dihydropyrazole derivatives containing a sulfonamide moiety have been designed as highly potent and selective COX-2 inhibitors, with some compounds showing IC50 values lower than that of celecoxib. mdpi.com
| Compound Class | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Phenyl-derivative Pyrrolo[3,2,1-hi]indole | COX-2 | 0.053 | nih.gov |
| Dihydropyrazole Derivative (Compound 4b) | COX-2 | 0.86 ± 0.02 | mdpi.com |
| Celecoxib (Reference) | COX-2 | 1.29 ± 0.04 | mdpi.com |
| Naproxen-sulfaguanidine Conjugate | Urease | 5.06 ± 0.29 | frontiersin.orgnih.gov |
Other Identified Enzyme Targets and Their Modulation by Related Scaffolds
Beyond the well-established targets of urease, carbonic anhydrase, and COX, the versatile sulfonamide scaffold has been shown to modulate the activity of other important enzymes.
Dihydropteroate (B1496061) Synthetase (DHPS): In bacteria, sulfonamides act as antibacterial agents by competitively inhibiting dihydropteroate synthetase. researchgate.netnih.gov This enzyme is critical for the bacterial synthesis of folic acid, an essential nutrient. Sulfonamides are structural analogs of the enzyme's natural substrate, para-aminobenzoic acid (PABA), allowing them to bind to the active site and block the folic acid pathway, thereby halting bacterial growth. researchgate.netnih.gov
Protein Disulfide Isomerases (PDIs): Certain sulfonamide derivatives of aziridine-2-carboxylic acid have been identified as potent inhibitors of protein disulfide isomerases, particularly PDIA1 and PDIA3. tandfonline.com These enzymes are involved in protein folding and are overexpressed in some cancers and are implicated in thrombosis. The inhibition mechanism involves the covalent binding of the inhibitor to cysteine residues in the enzyme's active site. tandfonline.com Some of these compounds displayed high potency, with IC50 values in the low micromolar and even nanomolar range against PDIA1. tandfonline.com
Other Targets: The sulfonamide functional group is present in a wide array of approved drugs, indicating its ability to interact with diverse biological targets. These include phosphodiesterase-5 (PDE-5), inhibited by sildenafil, and viral proteases, which are targets for some anti-HIV sulfonamide drugs. impactfactor.org
This broad range of enzymatic targets highlights the chemical versatility and therapeutic potential of scaffolds related to 2-(2-Fluoro-4-sulfamoylphenyl)acetic acid.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structure Elucidation and Conformational Analysis
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene (B1212753), and carboxylic acid protons. The aromatic protons on the trisubstituted benzene (B151609) ring would appear in the typical aromatic region (~7.0-8.0 ppm). libretexts.org Due to the substitution pattern, they would exhibit complex splitting patterns (multiplets) arising from both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling. The methylene (-CH₂-) protons of the acetic acid moiety are anticipated to appear as a singlet around 3.7 ppm, though this could be split into a doublet by long-range coupling with the ortho-fluorine atom (⁴JHF). The acidic proton of the carboxylic acid group would be observed as a broad singlet at a downfield chemical shift (>10 ppm), the exact position of which is dependent on concentration and solvent. The two protons of the sulfamoyl (-SO₂NH₂) group would also appear as a broad singlet, typically in the range of 7.0-7.5 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display eight distinct signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-175 ppm. The six aromatic carbons would resonate in the 110-150 ppm range. Their chemical shifts and splitting patterns are significantly influenced by the attached fluorine atom. The carbon directly bonded to fluorine (C2) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz). libretexts.org The adjacent carbons (C1 and C3) will also show smaller two-bond couplings (²JCF ≈ 20-25 Hz), and the carbon at the C4 position will exhibit a three-bond coupling (³JCF ≈ 5-10 Hz). libretexts.org The methylene carbon of the acetic acid group is expected to resonate around 40 ppm.
¹⁹F NMR Spectroscopy: Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum provides a highly specific and sensitive probe. It is expected to show one signal for the fluorine atom attached to the aromatic ring. The chemical shift for fluoroaromatic compounds typically falls within the range of -100 to -140 ppm relative to a CFCl₃ standard. researchgate.netalfa-chemistry.com This signal would likely appear as a multiplet due to coupling with the neighboring ortho and meta protons on the aromatic ring.
Predicted NMR Data for 2-(2-Fluoro-4-sulfamoylphenyl)acetic acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | >10.0 | br s | - | -COOH |
| ¹H | ~7.8-8.0 | m | J(H,H), J(H,F) | Aromatic H |
| ¹H | ~7.2-7.5 | m | J(H,H), J(H,F) | Aromatic H |
| ¹H | ~7.0-7.5 | br s | - | -SO₂NH₂ |
| ¹H | ~3.7 | s or d | ⁴J(H,F) | -CH₂- |
| ¹³C | ~170-175 | s | - | -COOH |
| ¹³C | ~145-155 | d | ¹J(C,F) ≈ 245 Hz | C-F |
| ¹³C | ~110-140 | m | J(C,F) | Aromatic C |
| ¹³C | ~40 | s or d | ³J(C,F) | -CH₂- |
| ¹⁹F | -100 to -140 | m | J(F,H) | Ar-F |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to verify the molecular formula, C₈H₈FNO₄S. The calculated exact mass of the neutral molecule is 233.0185 u.
In a typical electrospray ionization (ESI) experiment, the compound would be observed as its protonated molecule [M+H]⁺ at m/z 234.0258 or its deprotonated molecule [M-H]⁻ at m/z 232.0112.
Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For this compound, several characteristic fragmentation pathways are expected:
Loss of the carboxylic acid group: A common fragmentation for phenylacetic acids is the cleavage of the bond between the methylene group and the aromatic ring, or the loss of COOH (45 Da), leading to a prominent fragment. chegg.commassbank.eu
Loss of sulfur dioxide: Aromatic sulfonamides frequently undergo fragmentation via the elimination of sulfur dioxide (SO₂, 64 Da). nih.govresearchgate.net This rearrangement is a hallmark of the sulfamoyl moiety. nih.govnih.gov
Loss of the sulfamoyl radical: Cleavage of the C-S bond can result in the loss of the ·SO₂NH₂ radical (80 Da).
Predicted Mass Spectrometry Fragments for this compound
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 234.0258 | Protonated molecular ion |
| [M-H]⁻ | 232.0112 | Deprotonated molecular ion |
| [M+H - H₂O]⁺ | 216.0152 | Loss of water from the carboxylic acid |
| [M+H - COOH]⁺ | 189.0339 | Loss of the carboxylic acid group |
| [M+H - SO₂]⁺ | 170.0515 | Loss of sulfur dioxide |
| [M+H - SO₂NH₂]⁺ | 154.0300 | Loss of the sulfamoyl group |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. libretexts.org The spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
Key expected absorptions include:
Carboxylic Acid: A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, and a strong, sharp C=O (carbonyl) stretching band around 1700-1725 cm⁻¹.
Sulfamoyl Group: Two distinct N-H stretching bands for the primary amine in the 3250-3450 cm⁻¹ region. Strong asymmetric and symmetric S=O stretching bands are expected near 1330-1370 cm⁻¹ and 1150-1180 cm⁻¹, respectively.
Aromatic Ring: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to several bands in the 1450-1600 cm⁻¹ region.
C-F Bond: The C-F stretching vibration for an aryl fluoride (B91410) results in a strong absorption in the 1200-1270 cm⁻¹ range. researchgate.netnih.gov
Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |
| 3250-3450 | N-H stretch | Sulfonamide (-NH₂) | Medium |
| 2500-3300 | O-H stretch | Carboxylic Acid (-OH) | Strong, Broad |
| >3000 | C-H stretch | Aromatic | Medium-Weak |
| 2850-2960 | C-H stretch | Methylene (-CH₂-) | Medium-Weak |
| 1700-1725 | C=O stretch | Carboxylic Acid | Strong |
| 1450-1600 | C=C stretch | Aromatic Ring | Medium |
| 1330-1370 | S=O stretch (asymmetric) | Sulfonamide (-SO₂-) | Strong |
| 1200-1270 | C-F stretch | Aryl-Fluoride | Strong |
| 1150-1180 | S=O stretch (symmetric) | Sulfonamide (-SO₂-) | Strong |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Method Development
Both HPLC and UPLC are cornerstone techniques for assessing the purity of this compound and for the development of quantitative analytical methods. researchgate.net These methods separate the target compound from impurities based on its physicochemical properties.
A typical reversed-phase method would be employed, where the compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. researchgate.net Given the acidic and polar nature of the molecule, the mobile phase would likely consist of an aqueous component (water with an acid modifier like formic or acetic acid to suppress ionization and ensure good peak shape) and an organic modifier (acetonitrile or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the efficient elution of the compound and any less polar impurities. Detection is typically achieved using a UV detector, set at a wavelength where the aromatic ring strongly absorbs, such as 254 nm or 270 nm.
UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC. researchgate.nethplc.eu These benefits include drastically reduced analysis times, lower solvent consumption, and improved resolution and sensitivity, making it a superior choice for high-throughput analysis and the detection of trace-level impurities. mdpi.comnih.gov
Hypothetical UPLC Method Parameters
| Parameter | Condition |
| System | UPLC System |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 270 nm |
| Injection Volume | 1 µL |
X-ray Crystallography and Solid-State Analysis
Single-crystal X-ray crystallography stands as the gold standard for the absolute and unambiguous determination of a molecule's three-dimensional structure. wikipedia.orgsciencemuseum.org.uk Should a single crystal of sufficient quality be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles, confirming the atomic connectivity established by NMR and MS. youtube.com
Furthermore, X-ray crystallography would reveal detailed information about the solid-state packing of the molecules in the crystal lattice. azolifesciences.com It would elucidate intermolecular interactions, such as hydrogen bonding networks involving the carboxylic acid and sulfamoyl functional groups. This information is crucial for understanding the compound's physical properties, such as melting point, solubility, and polymorphism. While no public crystal structure data is currently available for this specific compound, the application of this technique would provide the most definitive structural characterization possible. nih.gov
Chemical Modification and Derivative Development for Enhanced Bioactivity
Design and Synthesis of Prodrugs and Bioprecursors
Prodrug design is a well-established strategy to overcome undesirable properties of a drug candidate, such as poor solubility, chemical instability, or to achieve targeted drug delivery. For compounds containing a carboxylic acid and a sulfonamide group, like 2-(2-Fluoro-4-sulfamoylphenyl)acetic acid, several prodrug approaches can be envisioned.
One common strategy involves the derivatization of the carboxylic acid moiety to form esters or amides. These prodrugs are typically designed to be inactive and undergo enzymatic or chemical conversion in vivo to release the active parent drug. For instance, ester prodrugs can enhance the lipophilicity of the parent compound, thereby improving its absorption and bioavailability. The synthesis of such prodrugs generally involves the reaction of the carboxylic acid with an appropriate alcohol in the presence of a coupling agent or under acidic catalysis.
Another approach is the modification of the sulfonamide group. For example, N-acylsulfonamide prodrugs can be synthesized, which may offer altered solubility and pharmacokinetic profiles. A patent describes N-[[4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-sulfonyl]propanamide, a prodrug of the selective COX-2 inhibitor celecoxib (B62257), which is designed for rapid and complete in vivo conversion to the active drug. google.com This strategy could be adapted for this compound to modulate its release and activity.
Furthermore, mutual prodrugs can be designed by linking the parent compound to another pharmacologically active agent. This approach can lead to synergistic effects or combination therapy from a single chemical entity. For example, amino acid conjugates of celecoxib have been prepared to improve its pharmacokinetic and therapeutic properties. nih.gov These hydrophilic prodrugs are designed for sustained release of celecoxib in the intestine with limited systemic absorption of the prodrug itself. nih.govresearchgate.net The synthesis of these conjugates often involves coupling the sulfonamide group of celecoxib with the carboxyl group of an amino acid using a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov
Nitric oxide (NO)-donating prodrugs represent another important class. By attaching a nitric oxide-releasing moiety, such as a diazen-1-ium-1,2-diolate, to the core scaffold, it is possible to develop anti-inflammatory agents with potentially reduced cardiovascular side effects. drugbank.comscielo.br The synthesis of these "NONO-coxibs" can be achieved by linking the NO-donor moiety to the parent molecule, for instance, through an ester linkage. scielo.br
| Prodrug Strategy | Moiety Modified | Potential Advantage |
| Ester Prodrugs | Carboxylic Acid | Enhanced lipophilicity and bioavailability |
| Amide Prodrugs | Carboxylic Acid | Modulated solubility and release |
| N-Acylsulfonamide Prodrugs | Sulfonamide | Altered pharmacokinetics |
| Amino Acid Conjugates | Sulfonamide | Improved hydrophilicity and targeted release |
| Nitric Oxide (NO)-Donating Prodrugs | Varies | Reduced cardiovascular side effects |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful tools in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity. nih.gov These strategies are particularly relevant for optimizing the this compound scaffold.
Scaffold Hopping involves replacing the core molecular framework of a compound with a structurally different one, while maintaining the spatial arrangement of key pharmacophoric features. This can lead to compounds with novel intellectual property, improved pharmacokinetic profiles, and potentially different off-target effects. For diarylheterocyclic compounds, which share structural similarities with the phenylacetic acid scaffold , scaffold hopping has been a successful strategy in the development of selective COX-2 inhibitors. nih.govbhsai.org
Bioisosteric replacement focuses on substituting a functional group with another that has similar physical or chemical properties, leading to a similar biological response. This can be used to address issues related to metabolism, toxicity, or patentability.
For the this compound scaffold, both the carboxylic acid and the sulfonamide moieties are prime candidates for bioisosteric replacement.
Carboxylic Acid Bioisosteres : The carboxylic acid group, while often crucial for activity, can lead to poor membrane permeability and metabolic liabilities. A wide range of bioisosteres for carboxylic acids have been explored. nih.govdrughunter.com Tetrazoles are one of the most common replacements, having a similar pKa to carboxylic acids. drughunter.comcambridgemedchemconsulting.com Other acidic heterocycles, such as 5-oxo-1,2,4-oxadiazoles, have also been successfully employed. drughunter.com Less acidic or even neutral bioisosteres can also be considered to improve cell permeability. hyphadiscovery.com
Sulfonamide Bioisosteres : The sulfonamide group is a key pharmacophore in many selective COX-2 inhibitors, interacting with a specific sub-pocket in the enzyme's active site. However, bioisosteric replacements can lead to improved properties. For instance, in celecoxib analogues, the sulfonamide group has been replaced by a sulfonylazide (SO₂N₃) moiety, which can act as a novel bioisostere capable of interacting with the COX-2 active site. nih.gov Another study explored the replacement of the sulfonamide group with a cyano or carbothioamide functionality, resulting in compounds with potent anti-inflammatory activity and COX-2 selectivity. nih.gov
| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |
| Carboxylic Acid | Tetrazole | Similar acidity, established replacement | drughunter.comcambridgemedchemconsulting.com |
| Carboxylic Acid | 5-Oxo-1,2,4-oxadiazole | Increased lipophilicity | drughunter.com |
| Sulfonamide | Sulfonylazide | Novel interactions with target | nih.gov |
| Sulfonamide | Cyano/Carbothioamide | Potent activity and selectivity | nih.gov |
Conjugation Strategies and Hybrid Molecule Design
Conjugating a drug molecule to another chemical entity can result in hybrid molecules with enhanced therapeutic efficacy, altered pharmacokinetic profiles, or dual pharmacological activities. This strategy can be applied to the this compound scaffold to create novel therapeutic agents.
One approach is to conjugate the parent compound to another drug to create a hybrid with a dual mechanism of action. For example, celecoxib-tolmetin hybrids have been synthesized and shown to be potent and selective COX-2 inhibitors with excellent anti-inflammatory activity and reduced ulcerogenic liability compared to the parent drugs. nih.gov Similarly, hybrids of celecoxib and anthraquinone (B42736) have been designed as potential cytotoxic agents. nih.gov
Conjugation to targeting moieties is another strategy to achieve tissue- or cell-specific drug delivery. For instance, conjugation to a phospholipid was explored for celecoxib to potentially enhance its delivery and activation. thieme-connect.com
| Conjugate Type | Conjugated Moiety | Potential Outcome |
| Drug-Drug Hybrid | Tolmetin | Dual COX-2 inhibition, reduced ulcerogenicity |
| Drug-Drug Hybrid | Anthraquinone | Potential cytotoxic activity |
| Drug-Targeting Moiety | Phospholipid | Enhanced delivery and activation |
| Drug-Carrier Moiety | Amino Acids | Improved hydrophilicity and targeted release |
Development of Chemical Probes based on the this compound Scaffold
Chemical probes are essential tools for studying the biological function of proteins and elucidating the mechanism of action of drugs. The this compound scaffold, as a putative COX-2 inhibitor, can serve as a basis for the development of such probes.
Activity-based probes (ABPs) are designed to covalently label the active site of an enzyme, allowing for its detection and quantification. An isoform-selective, activity-based fluorescent probe for COX-2, named CoxFluor, has been developed. This probe leverages the subtle differences between the active sites of COX-1 and COX-2 to achieve selectivity. nih.gov While not directly derived from this compound, the design principles of CoxFluor could be applied to create probes based on this scaffold.
Fluorescent probes can be used to visualize the localization of a drug target within cells or tissues. A pH-activatable fluorescent probe, CNP, was developed by linking celecoxib to a naphthalimide fluorophore. nih.gov This probe was designed to target COX-2 in the acidic microenvironment of tumors, demonstrating the potential for creating environment-sensitive imaging agents from COX-2 inhibitor scaffolds. nih.gov
The development of such probes often involves the introduction of a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) and a reactive group for covalent modification, if desired. The point of attachment of these groups to the parent scaffold is crucial to ensure that the probe retains its binding affinity and selectivity for the target protein.
| Probe Type | Design Strategy | Application |
| Activity-Based Fluorescent Probe | Incorporation of a fluorophore and a reactive group | Detection of isoform-selective enzyme activity in live cells |
| pH-Activatable Fluorescent Probe | Conjugation of the inhibitor to a pH-sensitive fluorophore | Imaging of the target in specific microenvironments (e.g., tumors) |
| Photo-affinity Labeling Probe | Derivatization with a diazirine-based photo-affinity labeling group | Mapping of drug-protein binding sites |
Preclinical Mechanistic Studies and Target Engagement
In Vitro Cellular Target Modulation and Pathway Analysis
No data available.
No data available.
In Vivo Proof-of-Concept Studies in Animal Models
No data available.
No data available.
Future Perspectives and Emerging Research Avenues
Exploration of Novel Therapeutic Applications Based on Mechanistic Insights
While the primary application of carbonic anhydrase inhibitors (CAIs) like 2-(2-Fluoro-4-sulfamoylphenyl)acetic acid has traditionally been in ophthalmology for the management of glaucoma, a deeper understanding of their mechanism of action is paving the way for new therapeutic uses. The fundamental role of carbonic anhydrases in regulating pH homeostasis, ion transport, and fluid secretion in various tissues presents a broad spectrum of potential pharmacological targets.
Researchers are investigating the potential of sulfamoylphenylacetic acid derivatives in oncology. The overexpression of certain carbonic anhydrase isoforms, particularly CA IX and CA XII, is a hallmark of many hypoxic tumors. These enzymes play a crucial role in the adaptation of cancer cells to the acidic tumor microenvironment, promoting their survival, proliferation, and metastasis. By selectively inhibiting these tumor-associated CAs, derivatives of this compound could potentially disrupt tumor growth and enhance the efficacy of conventional cancer therapies. For instance, studies have explored the synthesis of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.
Furthermore, the involvement of carbonic anhydrases in neurological processes has opened up avenues for the treatment of various central nervous system disorders. CAs are implicated in cerebrospinal fluid secretion, neuronal excitability, and pH regulation within the brain. Consequently, there is growing interest in the potential of CAIs for conditions such as epilepsy, idiopathic intracranial hypertension, and even certain neurodegenerative diseases. The development of derivatives with improved blood-brain barrier penetration is a key focus of this research.
Advanced Computational Approaches in Drug Discovery for Sulfamoylphenylacetic Acid Derivatives
The advent of powerful computational tools has revolutionized the drug discovery process, enabling a more rational and efficient design of novel therapeutic agents. For sulfamoylphenylacetic acid derivatives, computational approaches are instrumental in predicting binding affinities, understanding structure-activity relationships (SAR), and designing compounds with enhanced selectivity and potency.
Molecular docking studies are routinely employed to simulate the interaction of newly designed derivatives with the active site of various carbonic anhydrase isoforms. These simulations provide valuable insights into the binding modes and key interactions, such as hydrogen bonding and hydrophobic contacts, that govern inhibitor potency. This information guides medicinal chemists in modifying the chemical structure of the lead compound to optimize its binding characteristics. For example, computational design has been used to develop novel CAII inhibitors derived from existing sulfonamide drugs with the aim of improving their potency for glaucoma treatment.
Beyond simple docking, more advanced techniques like molecular dynamics (MD) simulations are being used to study the dynamic behavior of the enzyme-inhibitor complex over time. This provides a more realistic picture of the binding event and can help in identifying subtle conformational changes that influence inhibitor efficacy. Quantitative Structure-Activity Relationship (QSAR) models are also being developed to correlate the chemical structures of a series of compounds with their biological activities, further aiding in the design of more effective inhibitors. These computational methods accelerate the identification of promising drug candidates and reduce the reliance on time-consuming and expensive experimental screening.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To gain a holistic understanding of the biological effects of this compound and its derivatives, researchers are increasingly turning to multi-omics approaches. This involves the integrated analysis of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, to construct a comprehensive picture of the molecular changes induced by the drug.
By combining genomic and proteomic data, scientists can identify genetic variations that may influence an individual's response to a particular CAI. This can help in personalizing treatment strategies and predicting potential adverse effects. For instance, integrating genomics and proteomics can aid in identifying key tissues and genes underlying complex diseases, providing a more refined understanding of the drug's mechanism of action. Transcriptomic analysis, which measures changes in gene expression, can reveal the downstream cellular pathways that are affected by carbonic anhydrase inhibition.
Metabolomics, the study of small molecule metabolites, can provide insights into the metabolic reprogramming that occurs in response to drug treatment. By integrating these different layers of biological information, researchers can build detailed models of the drug's mechanism of action, identify novel biomarkers of drug response, and uncover potential new therapeutic applications. This systems-level approach is crucial for moving beyond a single-target view of drug action and embracing the complexity of biological systems.
Development of Targeted Delivery Systems for this compound and its Derivatives
A significant challenge in drug development is ensuring that the therapeutic agent reaches its intended target in the body at a sufficient concentration while minimizing off-target effects. To address this, researchers are actively developing targeted delivery systems for this compound and its derivatives. These advanced delivery strategies aim to improve the pharmacokinetic profile, enhance therapeutic efficacy, and reduce systemic side effects.
One promising approach is the use of nanocarriers, such as liposomes and nanoparticles, to encapsulate the drug. These nanocarriers can be engineered to specifically target diseased tissues, such as tumors, by decorating their surface with ligands that bind to receptors overexpressed on cancer cells. This targeted delivery approach can significantly increase the local concentration of the drug at the site of action, thereby improving its therapeutic index.
Another strategy being explored is the development of prodrugs. A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through enzymatic or chemical reactions. For sulfamoylphenylacetic acid derivatives, a prodrug approach could be used to improve oral bioavailability, enhance penetration across biological membranes like the blood-brain barrier, or achieve targeted release in specific tissues. By designing prodrugs that are activated by enzymes that are predominantly expressed in the target tissue, a high degree of site-specificity can be achieved. These innovative delivery systems hold great promise for optimizing the therapeutic potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing high-purity 2-(2-Fluoro-4-sulfamoylphenyl)acetic acid?
- Answer : The synthesis typically involves sequential functionalization of a phenylacetic acid scaffold. A validated route starts with fluorination of 4-sulfamoylphenylacetic acid precursors using electrophilic fluorinating agents (e.g., Selectfluor™) under anhydrous conditions. Key steps include:
- Protection of the sulfamoyl group with tert-butyloxycarbonyl (Boc) to prevent side reactions during fluorination .
- Post-fluorination deprotection using trifluoroacetic acid (TFA).
- Purification via recrystallization in ethanol/water (yield: ~65–72%, purity >98% by HPLC) .
- Critical Parameters : Reaction temperature (<0°C during fluorination), stoichiometric control of fluorinating agents, and inert atmosphere to prevent hydrolysis.
Q. How can researchers confirm the structural integrity of this compound in synthetic batches?
- Answer : Combine spectroscopic and crystallographic techniques:
- NMR : <sup>19</sup>F NMR should show a singlet at δ −112 ppm (fluorine para to sulfamoyl), while <sup>1</sup>H NMR confirms the acetic acid moiety (δ 3.65 ppm, singlet, CH2) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–F bond length ~1.34 Å, consistent with aromatic fluorination) .
- Mass Spectrometry : ESI-MS [M–H]<sup>−</sup> at m/z 232.1 (calculated: 233.22) .
Advanced Research Questions
Q. How do electronic effects of the sulfamoyl and fluorine groups influence the compound’s reactivity in biological systems?
- Answer : The sulfamoyl group acts as a strong electron-withdrawing moiety, enhancing the acidity of the acetic acid proton (pKa ~2.8), which facilitates binding to basic residues in enzyme active sites. Fluorine’s electronegativity increases lipophilicity (logP ~1.2) and metabolic stability. Computational studies (DFT) show:
- Partial charge on the carboxylic oxygen: −0.72 (vs. −0.58 in non-fluorinated analogs).
- Enhanced hydrogen-bonding potential with targets like carbonic anhydrase .
- Experimental Validation : Competitive inhibition assays using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis) to quantify IC50 values .
Q. What strategies resolve discrepancies in reported bioactivity data for this compound across studies?
- Answer : Common issues include batch-to-batch purity variations and assay conditions. Mitigation strategies:
- Standardized Purity Checks : Use orthogonal methods (HPLC, Karl Fischer titration) to ensure ≥98% purity .
- Assay Optimization : Control pH (6.5–7.5 for enzymatic assays) and ionic strength to match physiological conditions.
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., acetazolamide for carbonic anhydrase) .
- Case Study : A 2024 study found IC50 variability (±15%) due to residual solvent (DMSO); reducing DMSO to <0.1% improved reproducibility .
Methodological Challenges
Q. How can researchers optimize reaction yields while minimizing byproduct formation during sulfamoyl group introduction?
- Answer : Key steps involve:
- Sulfamoylation : Use chlorosulfonyl isocyanate (CSI) with catalytic DMAP in dichloromethane at −20°C.
- Byproduct Control : Quench excess CSI with ice-cold ammonium bicarbonate to prevent over-sulfonation .
- Yield Comparison :
| Condition | Yield (%) | Byproducts (%) |
|---|---|---|
| Room temperature | 45 | 22 |
| −20°C with DMAP | 72 | 8 |
Q. What computational tools are recommended for predicting binding modes of this compound with therapeutic targets?
- Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate interactions:
- Targets : Carbonic anhydrase IX (PDB: 3IAI), COX-2 (PDB: 5KIR).
- Key Interactions :
- Sulfamoyl NH with Zn<sup>2+</sup> in carbonic anhydrase.
- Fluorophenyl ring π-stacking with Phe residues .
- Validation : Compare docking scores (ΔG ≤ −8.5 kcal/mol) with experimental IC50 values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
